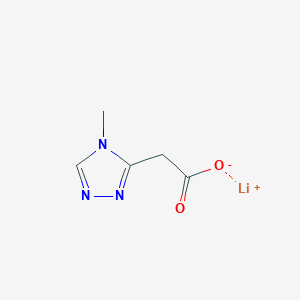

Lithium;2-(4-methyl-1,2,4-triazol-3-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of lithium;2-(4-methyl-1,2,4-triazol-3-yl)acetate involves complex chemical reactions that yield this compound as a part of broader studies on lithium complexes. For instance, a study described the synthesis of a zinc-lithium complex of 4,7-bis(2-aminoethyl)-1,4,7-triazacyclononane-1-acetate, showcasing the intricate coordination chemistry involving lithium ions (Blake et al., 2003).

Molecular Structure Analysis

Molecular structure analysis of lithium-based compounds has shown various coordination geometries and bonding interactions. An example can be seen in the structural analysis of lithium 1,2,3-triazolate, highlighting the ionic nature of the B-Li bond through NMR spectroscopy, X-ray diffraction analysis, and computational studies (Lu et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving lithium;2-(4-methyl-1,2,4-triazol-3-yl)acetate demonstrate the compound's reactivity and interaction with other substances. For example, the generation and chemical properties of lithium derivatives have been explored, indicating lithium's role in facilitating various organic reactions and forming complex structures with distinct chemical properties (Ivanov & Minyaev, 2020).

Physical Properties Analysis

The physical properties of lithium compounds, including lithium;2-(4-methyl-1,2,4-triazol-3-yl)acetate, are crucial for understanding their stability, solubility, and phase behavior. Studies on related lithium salts have provided insights into their solid-state and solution-phase structures, demonstrating the diverse physical characteristics these compounds can exhibit (Chakrabarti et al., 2013).

Scientific Research Applications

Lithium-Ion Batteries

Research on lithium-ion batteries for electric vehicles emphasizes reducing charging time. Methyl acetate, as a co-solvent in the electrolyte, significantly enhances cell rate capability. Investigations into the impacts of methyl acetate in NMC532/graphite cells provide valuable insights for battery scientists developing cells that support rapid charge while maintaining longevity (Li et al., 2018).

Alkali Metal and Rhodium Complexes

The preparation of lithium, sodium, and potassium salts of 1-methyl-3,5-diphenyl-4-methylamino-1,2,4-triaza-3,5-diborolyl through deprotonation has been explored. These alkali metal derivatives show extended 2D and 1D structures dominated by σ interactions, with π interactions present in the potassium derivative. This research is relevant to the study of coordination chemistry and alkali metal complexes (Ly et al., 2007).

Synthesis of Acetic Esters and Propanoic Acids

Research into the synthesis of 2-(1-aryltetrazol-5-yl)acetic esters and their conversion into propanoic acids offers insights into new synthetic methods and potential applications in medicinal chemistry (Caiazza et al., 1995).

Annular Tautomerism in Lithium Triazolate

The annular tautomerism of lithium 1,2,3-triazolate has been investigated in solid-state and methanolic solutions, offering insights into the behavior of lithium complexes in various solvents. This research aids in understanding the solvation and molecular dynamics of lithium compounds (Pulst et al., 2017).

Mechanism of Action

Target of Action

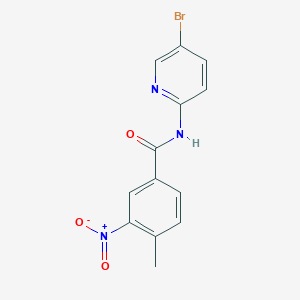

Compounds with similar structures, such as thiazoles and triazoles, have been found to interact with a variety of enzymes and receptors . These interactions can lead to a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

It is known that the lithiation process forms the lithium enolate (═c–o–li) coordinated with the n atoms of the 1,2,4-triazole ring . This coordination could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

For instance, thiazoles are found in many biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

Result of Action

Compounds with similar structures have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Safety and Hazards

Future Directions

Future research on “Lithium;2-(4-methyl-1,2,4-triazol-3-yl)acetate” could involve further exploration of its potential therapeutic uses, given the wide range of biological activities associated with triazole compounds . Additionally, more detailed studies on its synthesis, molecular structure, and mechanism of action could provide valuable insights .

properties

IUPAC Name |

lithium;2-(4-methyl-1,2,4-triazol-3-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2.Li/c1-8-3-6-7-4(8)2-5(9)10;/h3H,2H2,1H3,(H,9,10);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCYBJMPMUXFJAU-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CN1C=NN=C1CC(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6LiN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2247106-53-0 |

Source

|

| Record name | lithium(1+) ion 2-(4-methyl-4H-1,2,4-triazol-3-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(4-ethoxyphenyl)ethanone](/img/structure/B2487036.png)

![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2487041.png)

![4-[[2-(5-Propan-2-yltetrazol-1-yl)acetyl]amino]benzenesulfonyl fluoride](/img/structure/B2487043.png)

![5-[1-cyclopentyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-N-(4-ethoxyphenyl)-2-furamide](/img/structure/B2487044.png)

![6-((2-fluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2487048.png)

![6-Benzyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2487050.png)

![N-{3-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B2487052.png)

![2-Amino-6-(2-fluorobenzyl)-4-(4-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2487058.png)